2,6-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride
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Overview
Description
2,6-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride is a chemical compound with the molecular formula C15H25ClN2O2 It is known for its unique structure, which includes a benzyl group substituted with two methyl groups at the 2 and 6 positions, and a carbamate group linked to a diethylaminoethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride typically involves the reaction of 2,6-dimethylbenzyl chloride with N-(2-(diethylamino)ethyl)carbamate. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyl group.
Reduction: Reduced forms of the carbamate group.
Substitution: Various substituted carbamate derivatives.
Scientific Research Applications
2,6-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate
- 2,6-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate acetate
- 2,6-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate sulfate
Uniqueness
2,6-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride is unique
Properties
CAS No. |
101491-62-7 |
---|---|
Molecular Formula |
C16H27ClN2O2 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
2-[(2,6-dimethylphenyl)methoxycarbonylamino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)11-10-17-16(19)20-12-15-13(3)8-7-9-14(15)4;/h7-9H,5-6,10-12H2,1-4H3,(H,17,19);1H |
InChI Key |
NCFCFEHMMIUPBF-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCNC(=O)OCC1=C(C=CC=C1C)C.[Cl-] |
Origin of Product |
United States |
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